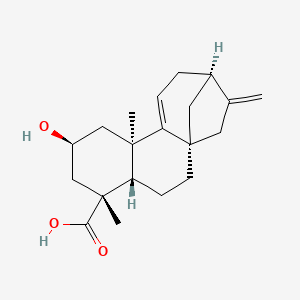

2beta-Hydroxygrandiflorenic acid

Description

2β-Hydroxygrandiflorenic acid is a naturally occurring triterpenoid with the molecular formula C₂₀H₂₈O₃ and a molecular weight of 316.44 g/mol . It is recognized for its significant biological activities, particularly its anti-cancer properties. Studies have demonstrated its ability to suppress tumor growth and inflammation through anti-proliferative and apoptosis-inducing mechanisms. The compound is typically available at a purity grade of 98.0%, ensuring reliability for research and pharmacological applications .

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1S,4S,5R,7S,9R,13R)-7-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-12-8-20-7-6-15-18(2,16(20)5-4-13(12)9-20)10-14(21)11-19(15,3)17(22)23/h5,13-15,21H,1,4,6-11H2,2-3H3,(H,22,23)/t13-,14+,15+,18-,19-,20-/m1/s1 |

InChI Key |

AUCAOYHJLWOMCI-SUIOEDAWSA-N |

Isomeric SMILES |

C[C@@]12C[C@@H](C[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O)O |

Canonical SMILES |

CC12CC(CC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2beta-Hydroxygrandiflorenic acid typically involves the extraction from natural sources such as Siegesbeckia orientalis. The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Industrial Production Methods: Industrial production methods for 2beta-Hydroxygrandiflorenic acid are not extensively documented. the compound is available from high-purity natural product manufacturers who provide it for research purposes .

Chemical Reactions Analysis

Types of Reactions: 2beta-Hydroxygrandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2beta-Hydroxygrandiflorenic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2beta-Hydroxygrandiflorenic acid involves its interaction with molecular targets and pathways that regulate inflammation and cell proliferation. It exerts its effects by modulating signaling pathways that lead to the inhibition of tumor growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesized comparison with general triterpenoid characteristics and other compounds referenced in the evidence:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Uniqueness: The hydroxyl group at the C2β position distinguishes 2β-Hydroxygrandiflorenic acid from other triterpenoids, which often feature hydroxyl or carboxyl groups at different positions (e.g., C3 or C28) . This structural variation may enhance its specificity in targeting cancer pathways.

Functional Divergence : Unlike the beta-lactam antibiotic in , which targets bacterial cell wall synthesis, 2β-Hydroxygrandiflorenic acid operates through eukaryotic cell apoptosis, reflecting its niche in oncology .

Molecular Weight: Its lower molecular weight compared to common triterpenoids (e.g., ursolic acid) may improve bioavailability, a critical factor in drug development .

Limitations in Evidence:

- The provided sources lack direct comparative studies between 2β-Hydroxygrandiflorenic acid and structurally analogous triterpenoids (e.g., grandiflorenic acid or other hydroxylated derivatives).

- and focus on unrelated compounds (beta-lactam antibiotics) or methodological frameworks, limiting cross-class comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.